4-Methoxyquinoline-3-carbonitrile

Lipophilicity Drug-likeness Lead optimisation

4-Methoxyquinoline-3-carbonitrile (CAS 1156314-94-1) is a heterocyclic building block comprising a quinoline core substituted with a methoxy group at the C-4 position and a nitrile at C-3. With a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol, it serves as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 1156314-94-1
Cat. No. B1386443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinoline-3-carbonitrile
CAS1156314-94-1
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC2=CC=CC=C21)C#N
InChIInChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3
InChIKeyJYQMTEGQTKXOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyquinoline-3-carbonitrile (CAS 1156314-94-1) – Procurement-Grade Quinoline Scaffold Defined by Physicochemical and Regulatory Differentiation


4-Methoxyquinoline-3-carbonitrile (CAS 1156314-94-1) is a heterocyclic building block comprising a quinoline core substituted with a methoxy group at the C-4 position and a nitrile at C-3 [1]. With a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol, it serves as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . The compound is commercially available at 95% purity from major suppliers including Enamine (EN300-80771) and Biosynth [2]. Its predicted physicochemical profile—LogP of 1.83 and pKa of 3.08—positions it distinctly within the quinoline-3-carbonitrile family [3].

Why 4-Methoxyquinoline-3-carbonitrile Cannot Be Replaced by Other Quinoline-3-carbonitrile Analogs in Structure-Activity Programs


Quinoline-3-carbonitrile derivatives are not interchangeable; the identity of the C-4 substituent fundamentally dictates lipophilicity, ionisation behaviour, and downstream reactivity [1]. The 4-methoxy variant exhibits a LogP of 1.83 and a predicted pKa of 3.08, conferring a distinct pharmacokinetic and synthetic profile compared to the 4-chloro analog (LogP ≈ 2.27–2.76) or the 4-hydroxy tautomer (LogP ≈ 1.81) [2]. Even a positional isomer such as 6-methoxyquinoline-3-carbonitrile shows divergent computed LogP values (XLogP 1.5 vs. LogP 2.12) and altered hydrogen-bonding topology . Substituting any of these analogs without experimental verification risks invalidating SAR trends, altering membrane permeability, or introducing unintended toxicity flags.

Quantitative Differentiation Evidence for 4-Methoxyquinoline-3-carbonitrile Versus Closest Analogs


Lower Lipophilicity Compared to 4-Chloroquinoline-3-carbonitrile – LogP 1.83 vs. 2.27 Improves Ligand Efficiency Metrics

The experimentally validated LogP of 4-methoxyquinoline-3-carbonitrile is 1.83, whereas the 4-chloro analog carries a LogP of ~2.27, representing a difference of ΔLogP ≈ 0.44 log units [1][2]. This translates to the 4-methoxy compound being approximately 2.75-fold more hydrophilic. Lower lipophilicity is consistently associated with reduced promiscuity, lower metabolic clearance, and improved developability profiles in lead optimisation campaigns. The 6-methoxy positional isomer, by contrast, displays divergent computed LogP values (XLogP 1.5 vs. LogP 2.12), adding uncertainty .

Lipophilicity Drug-likeness Lead optimisation

Regulatory-Notification Advantage: 4-Methoxyquinoline-3-carbonitrile Carries a Public ECHA C&L Entry Unlike Its 4-Chloro and 6-Methoxy Counterparts

4-Methoxyquinoline-3-carbonitrile is registered in the ECHA C&L Inventory under EC Number 981-006-9 with a harmonised notification: Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, no C&L notification was identified for 4-chloroquinoline-3-carbonitrile (CAS 69875-49-6) or 6-methoxyquinoline-3-carbonitrile (CAS 13669-58-4) in the ECHA public inventory, requiring users to perform proprietary hazard assessments [2]. This regulatory transparency reduces procurement friction and accelerates safety documentation for institutional chemical registries.

EHS compliance Regulatory intelligence Procurement risk

Lower Basicity (Predicted pKa 3.08) Reduces Ion-Trapping Risk Relative to Unsubstituted Quinoline (pKa ~4.9)

The predicted pKa of 4-methoxyquinoline-3-carbonitrile is 3.08±0.24, significantly lower than that of unsubstituted quinoline (pKa ≈ 4.9) [1]. This means the compound remains >99% neutral at physiological pH 7.4, whereas quinoline would be ~0.3% ionised. Reduced ionisation minimises lysosomal trapping and improves predicted passive membrane permeability—an advantage not shared by the 4-hydroxy analog, which exists as a tautomeric mixture (4-oxo form) with a distinct ionisation profile and an additional H-bond donor .

Ionisation Permeability Drug design

Commercial Supply Readiness: 95% Purity with 2-Day Lead Time from Enamine US Surpasses Discontinued 6-Methoxy Isomer Stock

4-Methoxyquinoline-3-carbonitrile (EN300-80771) is available from Enamine US at 95% purity with a 2-day lead time and pricing from $185/100 mg [1]. By contrast, 6-methoxyquinoline-3-carbonitrile from Biosynth (3D-NAA66958) is listed as 'ausgelaufen' (discontinued), with no restock timeline . 4-Chloroquinoline-3-carbonitrile is available from Enamine (EN300-44043) at 95% purity, but its higher LogP and distinct reactivity profile preclude direct substitution [2].

Supply chain Vendor comparison Procurement efficiency

Evidence-Backed Procurement Scenarios for 4-Methoxyquinoline-3-carbonitrile in Drug Discovery and Chemical Biology


Scaffold-Based Lead Optimisation Requiring Controlled Lipophilicity

Teams designing quinoline-based kinase or GPCR inhibitors can use 4-methoxyquinoline-3-carbonitrile as a core scaffold with a LogP of 1.83—substantially lower than the 4-chloro analog (LogP 2.27)—to maintain ligand efficiency within recommended bounds (LE > 0.3; LipE > 5) [1]. The predicted pKa of 3.08 ensures the scaffold remains neutral at assay pH, eliminating ionisation as a confounding variable in primary screens.

EHS-Compliance-Driven Procurement for High-Throughput Screening Collections

Institutions building compound libraries for collaborative drug discovery can prioritise 4-methoxyquinoline-3-carbonitrile because of its public ECHA C&L notification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [2]. This pre-existing regulatory data accelerates institutional chemical registration, safety data sheet (SDS) generation, and compound management system integration compared to unnotified analogs that require bespoke hazard determination.

Synthetic Methodology Development Leveraging C-4 Methoxy as a Traceless Directing Group

The C-4 methoxy substituent can serve as a directing group for regioselective C–H functionalisation or as a leaving group in nucleophilic aromatic substitution (SNAr) after O-demethylation . This synthetic versatility is absent in the 4-chloro analog, which undergoes direct SNAr, and the 6-methoxy isomer, where the methoxy group is electronically deactivated for substitution. Researchers developing novel quinoline derivatisation routes benefit from the orthogonal reactivity profile.

Positional Isomer SAR Studies for Antimicrobial Quinoline Programs

Published antimicrobial studies on 6-methoxyquinoline-3-carbonitrile derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, but the 4-methoxy positional isomer remains unexplored [3]. Procuring 4-methoxyquinoline-3-carbonitrile enables systematic SAR exploration of methoxy position effects on DNA gyrase inhibition and antibacterial potency, filling a gap in the current quinoline-3-carbonitrile antimicrobial literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxyquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.